molecular formula C7H6F3N3O B062767 4-(Trifluoromethyl)nicotinohydrazide CAS No. 175204-84-9

4-(Trifluoromethyl)nicotinohydrazide

Cat. No.: B062767
CAS No.: 175204-84-9
M. Wt: 205.14 g/mol
InChI Key: FWQRJTGWIXTZST-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-3-carbohydrazide is a chemical compound with the molecular formula C7H6F3N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Trifluoromethyl)pyridine-3-carbohydrazide are not fully understood due to limited available data. It is known that TFMP derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Cellular Effects

The cellular effects of 4-(Trifluoromethyl)pyridine-3-carbohydrazide are currently unknown due to the lack of specific studies. Tfmp derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(Trifluoromethyl)pyridine-3-carbohydrazide is not well-studied. Tfmp derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-3-carbohydrazide typically involves the reaction of 4-(Trifluoromethyl)pyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(Trifluoromethyl)pyridine-3-carbohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

4-(Trifluoromethyl)pyridine-3-carbohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyridine-3-carbohydrazide is unique due to the presence of both the trifluoromethyl group and the hydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazide group provides opportunities for further chemical modifications .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-2-12-3-4(5)6(14)13-11/h1-3H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQRJTGWIXTZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380642
Record name 4-(trifluoromethyl)pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-84-9
Record name 4-(Trifluoromethyl)-3-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(trifluoromethyl)pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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